N-Boc-3-isopropylamino-propionic acid

Description

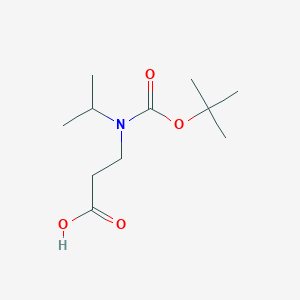

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8(2)12(7-6-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIAMBQPKZBCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183697 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(1-methylethyl)-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917202-02-9 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(1-methylethyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917202-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(1-methylethyl)-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3-isopropylamino-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-isopropylamino-propionic acid is a valuable building block in organic synthesis, particularly in the development of peptidomimetics and other pharmaceutically active compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for selective reactions at the carboxylic acid moiety, while the isopropyl group provides specific steric and electronic properties. This guide provides a comprehensive overview of a reliable synthetic route to N-Boc-3-isopropylamino-propionic acid, along with a detailed analysis of its characterization. The protocols and rationale described herein are designed to provide researchers with a robust and reproducible methodology.

Introduction

The synthesis of unnatural amino acids and their derivatives is a cornerstone of modern medicinal chemistry. These compounds are integral to the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. N-Boc-3-isopropylamino-propionic acid, with its protected secondary amine and carboxylic acid functionality, serves as a versatile intermediate for the construction of more complex molecular architectures. The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This guide will detail a logical and efficient synthetic pathway and the analytical techniques required to confirm the structure and purity of the target compound.

Synthesis of N-Boc-3-isopropylamino-propionic acid

The synthesis of N-Boc-3-isopropylamino-propionic acid can be efficiently achieved through a two-step process starting from commercially available 3-aminopropionic acid (β-alanine). The first step involves the reductive amination of acetone with β-alanine to introduce the isopropyl group, followed by the protection of the resulting secondary amine with a Boc group.

Synthetic Workflow

Caption: Synthetic workflow for N-Boc-3-isopropylamino-propionic acid.

Experimental Protocol

Part 1: Synthesis of 3-Isopropylamino-propionic acid

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminopropionic acid (1.0 eq) in methanol.

-

Addition of Aldehyde: To this solution, add acetone (1.2 eq).

-

Reductive Amination: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.

-

Purification: The resulting aqueous solution can be purified by ion-exchange chromatography to isolate the 3-isopropylamino-propionic acid.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions. Methanol is an appropriate solvent that dissolves the starting materials and does not interfere with the reaction.

Part 2: N-Boc Protection of 3-Isopropylamino-propionic acid

-

Reaction Setup: Dissolve the 3-isopropylamino-propionic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

-

Basification: Add sodium hydroxide (NaOH) (2.5 eq) to the solution and stir until all solids are dissolved.

-

Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture at 0 °C.[3]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.[4]

-

Work-up: Acidify the reaction mixture to pH 2-3 with a cold solution of potassium bisulfate (KHSO₄).[3] Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4]

Causality Behind Experimental Choices: The use of a biphasic solvent system (dioxane/water) facilitates the reaction between the water-soluble amino acid and the organic-soluble Boc anhydride. The addition of a base is crucial to deprotonate the amino group, making it nucleophilic enough to attack the Boc anhydride.[4] Acidification during work-up protonates the carboxylic acid, allowing for its extraction into an organic solvent.

Characterization of N-Boc-3-isopropylamino-propionic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₂₁NO₄[5] |

| Molecular Weight | 231.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available in literature, requires experimental determination. |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For N-Boc-3-isopropylamino-propionic acid, both ¹H and ¹³C NMR spectra are informative.

-

¹H NMR: The spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the propionic acid backbone (two triplets), and the Boc group (a singlet). The proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift.[6]

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the isopropyl and propionic acid moieties.[7]

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.[8][9] A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid, and another strong band around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the Boc-carbamate.[9][10]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11][12]

Characterization Workflow

Caption: Interrelation of characterization techniques for N-Boc-3-isopropylamino-propionic acid.

Conclusion

This technical guide has outlined a robust and scientifically sound methodology for the synthesis and characterization of N-Boc-3-isopropylamino-propionic acid. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable building block for their synthetic endeavors. The comprehensive characterization workflow ensures the identity and purity of the final product, which is critical for its application in drug discovery and development.

References

-

Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Available from: [Link]

-

Głowacka, I. E., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3876. Available from: [Link]

-

Organic Syntheses. (+)- AND (−)-α-(2,4,5,7-TETRANITRO-9-FLUORENYLIDENEAMINOOXY)PROPIONIC ACID. Available from: [Link]

-

The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). Available from: [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. Available from: [Link]

-

PubMed. Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. Available from: [Link]

-

ChemBK. N-Boc-3-isopropylamino-propionic acid [917202-02-9]. Available from: [Link]

-

Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Available from: [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Available from: [Link]

-

Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. Available from: [Link]

-

Bernstein Group. IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters. Available from: [Link]

-

Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Available from: [Link]

-

LookChem. methyl 3-(isopropylamino)propanoate. Available from: [Link]

-

Comptes Rendus de l'Académie des Sciences. Molecular structure, NMR analyses, density functional theory and ab initio Hartree–Fock calculations of 3-phenylpropylamine. Available from: [Link]

-

AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Available from: [Link]

-

FAO. Propionic acid. Available from: [Link]

-

NIST WebBook. Propanoic acid, 2-methyl-, 3-phenylpropyl ester. Available from: [Link]

-

Exposome-Explorer - IARC. Propionic acid (3:0) (Compound). Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Boc-3-isopropylamino-propionic acid [917202-02-9]生产工厂 - 凯美西 [chemsigma.cn]

- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Molecular structure, NMR analyses, density functional theory and ab initio Hartree–Fock calculations of 3-phenylpropylamine [comptes-rendus.academie-sciences.fr]

- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 12. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

A Senior Application Scientist's Guide to N-Boc-3-isopropylamino-propionic acid: Properties, Synthesis, and Core Applications

Abstract

N-Boc-3-isopropylamino-propionic acid is a valuable N-protected, non-proteinogenic amino acid derivative that serves as a critical building block in medicinal chemistry and peptide synthesis. Its unique structural features, combining a propionic acid backbone with a bulky isopropyl group and a labile Boc protecting group, allow for the strategic introduction of steric hindrance and modified hydrophobicity into target molecules. This guide provides an in-depth examination of its chemical properties, validated synthesis and purification protocols, comprehensive analytical characterization, and key applications, offering researchers and drug development professionals a practical and authoritative resource.

Chemical Identity and Physicochemical Properties

N-Boc-3-isopropylamino-propionic acid is identified by the CAS Number 917202-02-9.[1][2][3] Its structure features a carboxylic acid, a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, and an isopropyl substituent on the nitrogen atom. This combination imparts specific solubility and reactivity characteristics crucial for its utility in organic synthesis.

The Boc group is of paramount importance, providing robust protection of the nitrogen nucleophile under a wide range of conditions (e.g., peptide coupling, mild base treatments) while being readily removable under acidic conditions (e.g., trifluoroacetic acid), ensuring orthogonal protection strategies in multi-step syntheses.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 917202-02-9 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][4][5] |

| Molecular Weight | 231.29 g/mol | [4][5] |

| MDL Number | MFCD06761700 | [1][2][3] |

| Appearance | Typically a white to off-white solid | (General knowledge) |

| Solubility | Soluble in methanol, chloroform, dichloromethane; sparingly soluble in water | (General knowledge) |

Synthesis and Purification: A Validated Protocol

The synthesis of N-Boc-3-isopropylamino-propionic acid is most commonly achieved via a two-step process starting from β-alanine. This pathway is selected for its high efficiency, use of readily available starting materials, and straightforward purification.

Synthesis Pathway Overview

The logical flow of the synthesis involves first protecting the primary amine of β-alanine with the Boc group, followed by N-alkylation with an isopropyl source. This sequence is critical; attempting to first N-alkylate β-alanine would lead to over-alkylation and a complex mixture of products, significantly reducing the yield of the desired secondary amine.

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-β-alanine

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (2.5 eq) and stir until dissolution.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

-

Causality: The basic aqueous environment facilitates the deprotonation of the amine, making it nucleophilic, while the Boc₂O serves as the electrophilic source of the protecting group. The slow addition at 0 °C controls the exothermicity of the reaction.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x).

-

Causality: Acidification protonates the carboxylate, rendering the product soluble in the organic extraction solvent and separating it from inorganic salts.

-

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-β-alanine as a white solid, which is often pure enough for the next step.

Step 2: Reductive Amination to N-Boc-3-isopropylamino-propionic acid

-

Setup: Dissolve N-Boc-β-alanine (1.0 eq) in methanol. Add acetone (5.0 eq), which serves as the source of the isopropyl group.

-

Reaction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

-

Causality: The amine and acetone form an intermediate iminium ion in situ, which is then selectively reduced by NaBH₃CN. This reducing agent is chosen for its mildness and tolerance of the acidic carboxylic acid proton.

-

-

Monitoring & Workup: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC. Quench the reaction by carefully adding water. Remove methanol under reduced pressure and extract the product with ethyl acetate.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Analytical Characterization

Rigorous analytical confirmation is essential to validate the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete structural picture.

Table 2: Representative Analytical Data

| Technique | Expected Result |

| ¹H NMR | δ (ppm): ~1.0-1.2 (d, 6H, -CH(CH₃)₂), ~1.4 (s, 9H, Boc -C(CH₃)₃), ~2.5 (t, 2H, -CH₂-COOH), ~3.3 (t, 2H, -N-CH₂-), ~3.5-3.7 (m, 1H, -CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~20 (isopropyl CH₃), ~28 (Boc CH₃), ~35 (CH₂-COOH), ~45 (N-CH₂), ~50 (isopropyl CH), ~80 (Boc quaternary C), ~156 (Boc C=O), ~175 (COOH) |

| LC-MS (ESI-) | [M-H]⁻: Calculated for C₁₁H₂₀NO₄⁻: 230.14. Found: ~230.1 |

Applications in Medicinal Chemistry and Peptide Synthesis

The primary value of N-Boc-3-isopropylamino-propionic acid lies in its function as a specialized building block. Its incorporation into a peptide or small molecule therapeutic can significantly alter the parent molecule's pharmacological profile.

Role in Peptidomimetics

The compound is used to introduce non-natural side chains and increase steric bulk. This modification can:

-

Enhance Proteolytic Stability: The N-isopropyl group can sterically shield adjacent peptide bonds from enzymatic cleavage, prolonging the in-vivo half-life of a peptide drug.

-

Modulate Receptor Binding: The size and hydrophobicity of the isopropyl group can influence the binding affinity and selectivity of a ligand for its target receptor by occupying specific hydrophobic pockets.

Use in Peptide Coupling Reactions

As a protected amino acid, it is readily used in standard solution-phase or solid-phase peptide synthesis (SPPS).

Caption: Standard peptide coupling workflow utilizing the title compound.

In this workflow, the carboxylic acid of N-Boc-3-isopropylamino-propionic acid is activated by a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). The resulting activated ester rapidly reacts with the free N-terminus of a growing peptide chain (often anchored to a solid support) to form a new amide bond.

Safety and Handling

According to available safety information, N-Boc-3-isopropylamino-propionic acid should be handled with care in a laboratory setting.

-

Hazard Statements: H302: Harmful if swallowed.[3]

-

Signal Word: Warning.[4]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-Boc-3-isopropylamino-propionic acid is a well-defined and highly useful synthetic intermediate. Its straightforward, high-yield synthesis and predictable reactivity make it an accessible tool for chemists. The strategic advantage it offers—namely, the ability to introduce a protected, sterically demanding N-alkyl group—cements its role in the design of sophisticated peptidomimetics and other complex molecular architectures aimed at improving therapeutic efficacy and metabolic stability. The protocols and data presented herein provide a validated framework for the successful application of this versatile chemical building block.

References

- N-Boc-3-isopropylamino-propionic acid (CAS 917202-02-9)

- N-Boc-3-isopropylamino-propionic acid (Catalog No. 202B029)

- N-Boc-3-isopropylamino-propionic acid, Fluorochem - 试剂仪器网.

- AB172165 | CAS 917202-02-9, abcr Gute Chemie.

- N-Boc-3-异丙氨基-丙酸, 试剂仪器网.

Sources

"N-Boc-3-isopropylamino-propionic acid" CAS number

An In-Depth Technical Guide to N-Boc-3-isopropylamino-propionic acid

Introduction

N-Boc-3-isopropylamino-propionic acid is a synthetic amino acid derivative that serves as a crucial building block in the fields of medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and facilitates its use in a variety of chemical transformations, particularly in peptide synthesis and the development of peptidomimetics.[1][2] Its unique structural features, including the isopropylamino group, make it a valuable precursor for creating complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical characterization for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Chemical Structure

Caption: The chemical structure of N-Boc-3-isopropylamino-propionic acid, illustrating the Boc-protected amine, the isopropyl group, and the propionic acid backbone.

CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) number for N-Boc-3-isopropylamino-propionic acid is 917202-02-9 .[3] Its molecular formula is C11H21NO4.[3]

Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 231.29 g/mol | Calculated |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in many organic solvents such as dichloromethane, methanol, and dimethylformamide. Limited solubility in water. | [4][5] |

| Melting Point | Not widely reported, but similar N-Boc protected amino acids are typically solids at room temperature. | [1] |

Synthesis of N-Boc-3-isopropylamino-propionic acid

Synthesis Overview

A common method for the synthesis of N-Boc protected amino acids involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[6][7] The base is necessary to deprotonate the amino group, allowing it to act as a nucleophile and attack the carbonyl carbon of the Boc anhydride.

Caption: A general workflow for the synthesis of N-Boc-3-isopropylamino-propionic acid.

Detailed Experimental Protocol

-

Reaction Setup : To a solution of 3-isopropylamino-propionic acid (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of 1,4-dioxane and water, add a base like sodium hydroxide or triethylamine (2.0-2.2 equivalents) and stir the mixture at 0 °C.[6][8]

-

Addition of Boc Anhydride : Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.[6]

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up : After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Acidify the aqueous residue to a pH of 2-3 with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent such as ethyl acetate.[6]

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-3-isopropylamino-propionic acid.[6][8]

Applications in Scientific Research and Drug Development

Role as a Building Block in Synthesis

N-Boc-3-isopropylamino-propionic acid is a versatile intermediate in organic synthesis. The Boc-protected amine allows for selective reactions at the carboxylic acid moiety, while the Boc group can be easily removed under acidic conditions to reveal the free amine for further functionalization.

Caption: The role of N-Boc-3-isopropylamino-propionic acid as a versatile building block.

Utility in Peptide and Peptidomimetic Synthesis

The primary application of N-Boc-3-isopropylamino-propionic acid is in the synthesis of peptides and peptidomimetics.[9] The Boc protecting group is stable under the basic conditions often used for peptide coupling reactions, allowing for the sequential addition of amino acids to a growing peptide chain. Its unique side chain can introduce conformational constraints or specific interactions within the final peptide structure, which can be crucial for biological activity.

Potential in the Development of Novel Therapeutics

Amino acids and their derivatives are fundamental components in the design of new drugs.[][11] By incorporating N-Boc-3-isopropylamino-propionic acid into larger molecules, medicinal chemists can modulate properties such as lipophilicity, metabolic stability, and target binding affinity. This makes it a valuable tool in the development of novel therapeutic agents for a wide range of diseases.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential techniques for confirming the structure of N-Boc-3-isopropylamino-propionic acid.

-

¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the isopropyl protons (a doublet for the methyls and a multiplet for the CH), and the methylene protons of the propionic acid backbone.[8][12]

-

¹³C NMR : The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the isopropyl and propionic acid moieties.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that would show the molecular ion peak corresponding to the mass of N-Boc-3-isopropylamino-propionic acid.

Conclusion

N-Boc-3-isopropylamino-propionic acid, with CAS number 917202-02-9, is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis and the stability of the Boc protecting group make it an ideal starting material for the creation of complex peptides, peptidomimetics, and other novel molecules with potential therapeutic value. A thorough understanding of its properties, synthesis, and characterization is essential for its effective application in research and drug development.

References

-

Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. (2019). MDPI. [Link]

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

-

Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Scholars Research Library. [Link]

-

3-N-Boc-amino-3-(4')-piperidine-propionic acid. PubChem. [Link]

-

¹H NMR Spectrum (1D, 600 MHz, H₂O, predicted) (NP0250312). NP-MRD. [Link]

-

(R)-3-((tert-butoxycarbonyl)amino)butanoic acid. PubChem. [Link]

-

Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate... ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link]

-

Propionic acid. Wikipedia. [Link]

-

Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency. Journal of Materials Chemistry B (RSC Publishing). [Link]

-

Amino Acids in the Development of Prodrugs. (2018). MDPI. [Link]

-

Emerging Industrial Applications of Propionic Acid. Patsnap Eureka. [Link]

-

N-Boc-3-isopropylamino-propionic acid [917202-02-9]生产工厂. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-3-isopropylamino-propionic acid [917202-02-9]生产工厂 - 凯美西 [chemsigma.cn]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

"N-Boc-3-isopropylamino-propionic acid" molecular weight

An In-Depth Technical Guide to N-Boc-3-isopropylamino-propionic acid

Abstract

N-Boc-3-isopropylamino-propionic acid (CAS No. 917202-02-9) is a specialized amino acid derivative crucial for the fields of medicinal chemistry and pharmaceutical development. As a bifunctional molecule, it incorporates a carboxylic acid group and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection renders the molecule an invaluable building block in the synthesis of peptides, peptidomimetics, and other complex organic molecules. The Boc group provides stability and prevents unwanted side reactions of the amine functionality, allowing for its selective deprotection under specific acidic conditions. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, and its applications in modern drug discovery, with a primary focus on its role as a molecular building block.

Core Chemical Identity and Physicochemical Properties

N-Boc-3-isopropylamino-propionic acid is a non-standard amino acid characterized by an isopropyl group on the nitrogen atom of β-alanine, with the nitrogen itself protected by a Boc group. This structure provides unique steric and electronic properties that are leveraged in synthetic chemistry.

Molecular Structure

Caption: 2D structure of N-Boc-3-isopropylamino-propionic acid.

Quantitative Data Summary

The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis protocols.

| Property | Value | Source |

| Molecular Weight | 231.29 g/mol | Calculated |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| CAS Number | 917202-02-9 | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, Ether) | [2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-Boc-3-isopropylamino-propionic acid is most commonly achieved via the protection of the secondary amine of its precursor, 3-isopropylamino-propionic acid, using di-tert-butyl dicarbonate (Boc anhydride). This is a standard and high-yielding procedure in organic chemistry.

Experimental Protocol

Materials:

-

3-isopropylamino-propionic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 3-isopropylamino-propionic acid (1.0 equivalent) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add a suitable base such as triethylamine (1.2 equivalents) to the solution. The base is critical to deprotonate the carboxylic acid and neutralize any acid formed during the reaction, ensuring the amine remains nucleophilic.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture. An exothermic reaction may occur. It is often performed at 0 °C to control the reaction rate.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl to remove excess base, followed by water and brine to remove water-soluble impurities.[3]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate it under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-3-isopropylamino-propionic acid.[3]

Synthesis Workflow Diagram

Caption: Synthetic utility showing independent reactions at the two functional sites.

Conclusion

N-Boc-3-isopropylamino-propionic acid, with a molecular weight of 231.29 g/mol , is more than a simple chemical. It is an enabling tool for chemical innovation. Its defining feature—the acid-labile Boc protecting group—provides synthetic chemists with the control required to build complex molecular architectures. This control is paramount in the rational design of new pharmaceuticals, from peptide-based drugs to novel small molecule inhibitors. Understanding its properties, synthesis, and strategic application is therefore essential for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

-

Molbase. N-Boc-3-isopropylamino-propionic acid [917202-02-9]. Available at: [Link]

-

PubChem. (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. Available at: [Link]

-

ResearchGate. Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate.... Available at: [Link]

-

Boc-S-3-Amino-3-(4-methylphenyl)propionic Acid: Your Source for Pharmaceutical Innovation. Boc-S-3-Amino-3-(4-methylphenyl)propionic Acid: Your Source for Pharmaceutical Innovation. Available at: [Link]

-

MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Available at: [Link]

-

J&K Scientific. Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid. Available at: [Link]

Sources

Engineering β-Peptoids: A Technical Whitepaper on N-Boc-3-isopropylamino-propionic acid

Executive Summary

The transition from natural α-peptides to synthetic peptidomimetics has revolutionized drug design by addressing the inherent pharmacokinetic limitations of biologic therapeutics, namely poor proteolytic stability and low membrane permeability. At the forefront of this architectural evolution are β-peptoids (N-alkyl-β-alanines)[1].

This whitepaper provides an in-depth technical analysis of 3-[(tert-butoxycarbonyl)(propan-2-yl)amino]propanoic acid —commonly referred to as N-Boc-3-isopropylamino-propionic acid or N-Boc-N-isopropyl-β-alanine. As a critical building block in peptidomimetic synthesis, this molecule leverages the steric bulk of an isopropyl group and the extended backbone of β-alanine to engineer highly stable foldamers and antimicrobial peptide (AMP) mimetics[2].

Chemical Identity & Physicochemical Profiling

Understanding the exact structural nomenclature and physicochemical properties is the first step in predicting the molecule's behavior during solid-phase peptide synthesis (SPPS).

| Property | Value |

| IUPAC Name | 3-[(tert-butoxycarbonyl)(propan-2-yl)amino]propanoic acid |

| Common Nomenclature | N-Boc-3-isopropylamino-propionic acid; N-Boc-N-isopropyl-β-alanine |

| CAS Registry Number | 917202-02-9[3] |

| Molecular Formula | C₁₁H₂₁NO₄[4] |

| Molecular Weight | 231.29 g/mol |

| Protecting Group | tert-Butyloxycarbonyl (Boc) – Acid-labile |

| Side Chain Analogue | Isopropyl (Valine side-chain equivalent shifted to Nitrogen) |

Structural Causality & Peptidomimetic Rationale

The design of 3-[(tert-butoxycarbonyl)(propan-2-yl)amino]propanoic acid is not arbitrary; every functional group serves a precise mechanistic purpose in drug development.

-

The β-Alanine Backbone (Proteolytic Evasion): Natural proteases are evolutionarily optimized to recognize and cleave the α-amino acid amide bond. By introducing an additional methylene (-CH₂-) group into the backbone, β-peptoids completely evade enzymatic degradation, drastically increasing their biological half-life[1].

-

N-Isopropyl Substitution (Conformational Control): In standard peptides, the side chain is on the α-carbon. Shifting the bulky isopropyl group to the nitrogen atom creates severe steric hindrance. This restriction limits the available Ramachandran-equivalent dihedral angles, heavily favoring specific cis-trans amide bond rotamers. This causality allows researchers to predictably fold these oligomers into stable right-handed helices with a pitch of 9.6–9.8 Å[2].

-

Boc Protection (Orthogonal Synthesis): The tert-Butyloxycarbonyl (Boc) group provides transient protection of the secondary amine. It is highly stable to the basic conditions used in Fmoc-SPPS, making this molecule ideal as an N-terminal capping residue or for specialized solution-phase synthesis where acidolysis (TFA) is the preferred deprotection route.

Caption: Structural evolution from natural α-peptides to highly stable β-peptoid foldamers.

Experimental Protocol: Overcoming Steric Hindrance in SPPS

Coupling N-alkylated amino acids is notoriously difficult. The secondary amine—especially one bearing a bulky isopropyl group—is a poor nucleophile. Standard coupling reagents (e.g., HBTU, DCC) frequently result in incomplete acylation and massive deletion sequences.

To ensure a self-validating system , the following protocol utilizes highly reactive uronium salts and specific colorimetric validations tailored for secondary amines.

Step-by-Step Coupling Methodology

-

Acidolytic Deprotection: Treat the peptidyl-resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes. Causality: TFA cleaves the Boc group, releasing CO₂ and isobutylene gas, thereby exposing the N-isopropyl secondary amine.

-

Amine Verification (Self-Validation): Do not use the standard Kaiser test, as it yields false negatives for secondary amines. Instead, perform a Chloranil Test . A positive result (beads turning dark green/blue) confirms the successful exposure of the secondary amine.

-

Activation & Coupling: Pre-activate the next amino acid (3 equivalents) using HATU (2.9 eq) and OxymaPure (3 eq) in DMF, with DIPEA (6 eq) as the base. Causality: The steric clash of the isopropyl group requires the generation of a highly reactive 7-azabenzotriazole active ester (via HATU). OxymaPure acts as a superior additive to suppress epimerization and accelerate nucleophilic attack. Allow coupling to proceed for 2–4 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 10 minutes.

-

Post-Coupling Validation: Repeat the Chloranil test. A negative result (beads remain colorless/yellow) validates complete amide bond formation.

Caption: SPPS workflow for β-peptoids highlighting secondary amine handling and coupling.

Advanced Applications in Drug Development

The incorporation of 3-[(tert-butoxycarbonyl)(propan-2-yl)amino]propanoic acid into oligomeric chains has opened new frontiers in pharmacology:

-

Antimicrobial Peptides (AMPs): Cationic amphipathic helices are competent AMP mimetics. By utilizing N-isopropyl-β-alanine residues, researchers can create synthetic AMPs that disrupt bacterial cell membranes without succumbing to the host's proteolytic enzymes, drastically reducing the emergence of bacterial resistance[2].

-

Chiral Foldamers: Chain-length-dependent secondary folding is a hallmark of β-peptoids. Circular dichroism (CD) spectroscopy reveals that even short oligomers containing N-alkyl-β-alanines exhibit stable, solvent-dependent ellipticity, proving their utility as reliable structural scaffolds for protein-protein interaction (PPI) inhibitors[5].

References

-

ChemDict Database Title: N-Boc-3-isopropylamino-propionic acid (CAS 917202-02-9) Source: ChemDict URL:[Link]

-

National Institutes of Health (NIH) / PubMed Title: Peptoid-Peptide hybrid backbone architectures Source: PubMed URL:[Link]

-

ResearchGate Title: Convenient Solution-Phase Synthesis and Conformational Studies of Novel Linear and Cyclic α,β-Alternating Peptoids Source: ResearchGate URL:[Link]

-

National Institutes of Health (NIH) / PubMed Title: Solid-phase peptide synthesis and circular dichroism study of chiral beta-peptoid homooligomers Source: PubMed URL:[Link]

Sources

- 1. Peptoid-Peptide hybrid backbone architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Boc-3-isopropylamino-propionic acid [chemdict.com]

- 4. N-Boc-3-isopropylamino-propionic acid [917202-02-9]生产工厂 - 凯美西 [chemsigma.cn]

- 5. Solid-phase peptide synthesis and circular dichroism study of chiral beta-peptoid homooligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Boc-3-isopropylamino-propionic acid" physical properties (melting point, solubility)

An In-Depth Technical Guide to the Physical Properties of N-Boc-3-isopropylamino-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-isopropylamino-propionic acid is a functionalized amino acid derivative of significant interest in medicinal chemistry and organic synthesis. As a bespoke building block, its physical properties, such as melting point and solubility, are critical parameters that dictate its handling, reaction conditions, and purification strategies. This guide provides a comprehensive overview of the expected physical characteristics of N-Boc-3-isopropylamino-propionic acid, grounded in the analysis of structurally similar compounds. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of its melting point and solubility profile, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of N-Boc-3-isopropylamino-propionic acid

N-Boc-3-isopropylamino-propionic acid belongs to the class of N-tert-butoxycarbonyl (Boc) protected amino acids. The Boc group is a widely utilized protecting group in peptide synthesis and other areas of organic chemistry due to its stability under a range of conditions and its facile removal under mild acidic conditions[1]. The unique structural features of this molecule—a propionic acid backbone, a secondary isopropylamino group, and the Boc protecting group—make it a valuable intermediate for introducing constrained motifs in peptidomimetics and for the synthesis of complex target molecules in drug discovery.

The physical properties of a compound are fundamental to its application. The melting point is a crucial indicator of purity, while the solubility profile governs the choice of solvents for synthesis, purification, and formulation. This guide addresses the current lack of specific public data for N-Boc-3-isopropylamino-propionic acid by providing a robust framework for its characterization.

Predicted Physical Properties

Appearance: Based on similar N-Boc protected amino acids, N-Boc-3-isopropylamino-propionic acid is expected to be a white to off-white solid at room temperature[1][2][3].

Predicted Melting Point

The melting point of N-Boc protected amino acids can vary significantly based on their side chains and crystalline structure. For instance, Boc-beta-alanine has a reported melting point of 76-78 °C[4], while the more complex Boc-(R)-3-amino-3-(3-trifluoromethylphenyl)propionic acid melts in the range of 78-84 °C[3]. Given the presence of the isopropyl group, which can influence crystal packing, a melting point in a similar range is anticipated. However, empirical determination is essential for an accurate value.

Predicted Solubility Profile

The solubility of N-Boc-3-isopropylamino-propionic acid is dictated by the interplay of its functional groups. The carboxylic acid and the carbamate moieties provide polarity and hydrogen bonding capabilities, while the tert-butyl and isopropyl groups introduce non-polar character.

Based on the general solubility of N-Boc protected amines and amino acids, the following qualitative solubility profile is anticipated[5]:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF) | High | The polar carbamate and carboxylic acid groups interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The molecule can act as a hydrogen bond donor and acceptor, facilitating dissolution. |

| Non-polar | Hexanes, Toluene | Low to Moderate | The non-polar tert-butyl and isopropyl groups contribute to some solubility. |

| Aqueous | Water | Low | The hydrophobic Boc and isopropyl groups are expected to limit aqueous solubility at neutral pH. Solubility may increase in basic aqueous solutions due to the deprotonation of the carboxylic acid. |

Experimental Determination of Physical Properties

Given the absence of published data, the following protocols provide a standardized approach to determine the melting point and solubility of N-Boc-3-isopropylamino-propionic acid.

Protocol for Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: Ensure the sample of N-Boc-3-isopropylamino-propionic acid is crystalline and has been thoroughly dried to remove any residual solvent.

-

Capillary Loading: Finely powder a small amount of the sample and pack it into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Heat the sample at a rate of 10-20 °C/min initially.

-

Approximate Melting Point: Note the temperature at which the sample begins to melt.

-

Refined Measurement: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

-

Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Causality Behind Experimental Choices:

-

A slow heating rate during the final measurement is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate determination.

-

Using a fresh sample for the refined measurement prevents any potential decomposition that may have occurred during the initial rapid heating.

Caption: Workflow for Melting Point Determination.

Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of N-Boc-3-isopropylamino-propionic acid in various solvents.

Methodology:

-

Vial Preparation: To a series of vials, add a pre-weighed excess amount of N-Boc-3-isopropylamino-propionic acid.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Aliquoting: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Solvent Removal: Evaporate the solvent from the aliquot under reduced pressure.

-

Mass Determination: Accurately weigh the solid residue.

-

Calculation: Calculate the solubility using the mass of the residue and the volume of the aliquot taken.

Self-Validating System:

-

The use of an excess of the solid ensures that the resulting solution is saturated.

-

A prolonged equilibration time with agitation helps to ensure that the system has reached a true equilibrium.

-

Centrifugation provides a clear separation of the saturated solution from the excess solid.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While direct experimental data for the physical properties of N-Boc-3-isopropylamino-propionic acid are not currently available in peer-reviewed literature, a strong predictive understanding can be established through the analysis of structurally related molecules. This guide provides a scientifically grounded estimation of its melting point and solubility, and more importantly, furnishes detailed, robust protocols for their empirical determination. By following these standardized procedures, researchers in drug development and chemical synthesis can ensure the generation of accurate and reliable data, which is fundamental for the successful application of this versatile chemical building block.

References

-

Chemsrc. (2025, August 21). Boc-beta-alanine | CAS#:3303-84-2. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Boc-3-isopropylamino-propionic acid for Novel Peptide Design

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful toolkit to modulate the pharmacological properties of peptide candidates. Among these, N-alkylated β-amino acids represent a particularly valuable class of building blocks. This technical guide provides a comprehensive overview of N-Boc-3-isopropylamino-propionic acid, a sterically hindered N-alkylated β-amino acid, and its application in the design of novel peptides. We will delve into its synthesis, physicochemical properties, and the nuanced considerations for its successful incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). Furthermore, this guide will explore the profound impact of this unique building block on peptide conformation, proteolytic stability, and ultimately, biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of N-Boc-3-isopropylamino-propionic acid to advance their peptide design endeavors.

Introduction: The Rationale for N-Alkylated β-Amino Acids in Peptide Design

The therapeutic potential of peptides is often hampered by their poor metabolic stability and limited oral bioavailability. The peptide backbone is susceptible to cleavage by proteases, and the inherent flexibility of many peptides can lead to a lack of receptor specificity and affinity. The introduction of non-proteinogenic amino acids, such as N-alkylated β-amino acids, offers a compelling strategy to overcome these limitations.[1]

N-alkylation, the substitution of the amide proton with an alkyl group, can significantly enhance resistance to enzymatic degradation by sterically shielding the peptide bond.[2][3] This modification also influences the conformational preferences of the peptide backbone, often promoting specific secondary structures and reducing the entropic penalty upon binding to a target.[1][4]

β-amino acids, which have an additional carbon atom in their backbone compared to their α-amino acid counterparts, introduce a greater degree of conformational flexibility and can induce unique folding patterns, such as helices and turns, that are not accessible to natural peptides.[5] Peptides composed of β-amino acids, known as β-peptides, have been shown to exhibit remarkable stability against proteolysis.[5]

N-Boc-3-isopropylamino-propionic acid combines the features of both N-alkylation and a β-amino acid scaffold. The bulky isopropyl group on the nitrogen atom introduces significant steric hindrance, which presents both challenges and opportunities in peptide synthesis and design. This guide will provide the technical insights necessary to harness the potential of this unique building block.

Synthesis and Physicochemical Properties of N-Boc-3-isopropylamino-propionic acid

While a standardized, commercially available synthesis for N-Boc-3-isopropylamino-propionic acid is not widely documented, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A common approach involves the Michael addition of isopropylamine to an acrylate, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

Proposed Synthesis Workflow

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-peptide - Wikipedia [en.wikipedia.org]

Strategic Utilization of N-Boc-3-isopropylamino-propionic Acid in Medicinal Chemistry

Executive Summary

In the modern landscape of medicinal chemistry, the design of metabolically stable, highly permeable, and conformationally precise molecules is paramount. N-Boc-3-isopropylamino-propionic acid (CAS: 917202-02-9) has emerged as a critical building block that addresses these challenges. By combining a β -amino acid backbone with a sterically demanding N-isopropyl substitution and an orthogonal tert-butyloxycarbonyl (Boc) protecting group, this compound serves as a foundational scaffold for peptidomimetics, targeted protein degraders (PROTACs), and small-molecule inhibitors.

This technical guide explores the structural rationale, synthetic methodologies, and therapeutic applications of N-Boc-3-isopropylamino-propionic acid, providing researchers with field-proven, self-validating protocols for its incorporation into complex molecular architectures.

Structural and Physiochemical Profiling

The utility of N-Boc-3-isopropylamino-propionic acid lies in its tripartite structural design, where each component imparts specific physiochemical advantages to the final drug candidate:

-

The β -Alanine Backbone: Unlike natural α -amino acids, β -amino acids contain an additional methylene ( −CH2− ) group between the amino and carboxyl termini. This insertion renders the resulting amide bonds completely invisible to natural proteolytic enzymes (such as DPP-4 and general endopeptidases), drastically increasing the in vivo half-life of the molecule.

-

N-Isopropyl Substitution: The bulky isopropyl group on the secondary amine introduces severe steric hindrance. Mechanistically, this restricts the Ramachandran dihedral angles of the backbone, forcing the molecule into highly specific secondary structures (such as 14-helices in foldamers). Furthermore, alkylation of the amide nitrogen masks its hydrogen-bond donor capacity, which lowers the desolvation energy required to cross lipid bilayers, thereby significantly enhancing passive membrane permeability.

-

Boc Protection: The Boc group provides robust, orthogonal protection of the amine during basic or nucleophilic coupling steps. It is highly stable under catalytic hydrogenation and basic conditions, yet easily cleaved via acid-catalyzed decarboxylation using Trifluoroacetic Acid (TFA) 1.

Quantitative Comparison of β -Amino Acid Scaffolds

To understand the impact of the N-isopropyl modification, we can compare it against standard β -alanine and N-methyl- β -alanine derivatives.

| Parameter | β -Alanine | N-Methyl- β -Alanine | N-Isopropyl- β -Alanine |

| Proteolytic Stability | High | Very High | Absolute (Sterically blocked) |

| Lipophilicity (ΔLogP) | Baseline | + 0.3 | + 1.2 |

| Steric Hindrance (A-value) | Low (~0 kcal/mol) | Moderate (1.70 kcal/mol) | High (2.15 kcal/mol) |

| Coupling Efficiency | Excellent | Good | Poor (Requires specialized reagents) |

| H-Bond Donor Capacity | Yes (Primary Amine) | No (Secondary Amine) | No (Secondary Amine) |

Applications in Drug Discovery

The unique physiochemical profile of this building block has led to its integration into several advanced therapeutic modalities:

-

Complement Alternative Pathway Modulators: Derivatives of 3-(isopropylamino)propanoic acid are core pharmacophores in the development of Factor B inhibitors 2. These inhibitors are critical for treating age-related macular degeneration (AMD). The N-isopropyl group is specifically designed to occupy a hydrophobic sub-pocket within Factor B, preventing the formation of the active C3bBb convertase complex.

-

Kinase Inhibitors: The scaffold is utilized in the synthesis of Polo-Like Kinase 1 (PLK1) inhibitors, which are deployed against cell proliferative disorders, including breast and prostate oncology targets 3.

-

PROTAC Linkers: In targeted protein degradation, the N-isopropyl- β -alanine moiety acts as a rigidified, lipophilic linker. It optimizes the spatial vector between the E3 ligase ligand and the target protein binder while preventing linker collapse (a common issue with highly flexible PEG linkers).

Mechanism of Factor B inhibition in the Complement Alternative Pathway.

Experimental Workflows & Methodologies

Working with N-Boc-3-isopropylamino-propionic acid requires specific synthetic adjustments. The steric bulk of the N-isopropyl group makes standard carbodiimide coupling (e.g., DIC/HOBt) highly inefficient, often leading to truncated sequences or unreacted starting materials.

Causality in Reagent Selection: To overcome this energetic barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be used 4. HATU generates a highly reactive 7-azabenzotriazole active ester that facilitates nucleophilic attack even in sterically congested environments.

Protocol 1: Amide Coupling of the Sterically Hindered Amine

This protocol is designed as a self-validating system for Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling.

-

Preparation: In a dry vial, dissolve 1.2 equivalents of N-Boc-3-isopropylamino-propionic acid and 1.2 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

-

Activation: Add 2.4 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Stir for exactly 5 minutes at room temperature. Causality: This pre-activation step ensures the complete conversion of the carboxylic acid to the highly reactive 7-azabenzotriazole ester before exposure to the amine.

-

Coupling: Transfer the activated mixture to the reactor containing the free amine (1.0 eq, resin-bound or in solution).

-

Reaction: Agitate the mixture at room temperature for 2 to 4 hours. The extended reaction time compensates for the reduced collision frequency caused by the isopropyl group's steric umbrella.

-

System Validation: Monitor reaction completion. For primary amines, perform a Kaiser test; for secondary amines, perform a Chloranil test. A negative result (no color change) validates complete coupling. If positive, drain the reactor and perform a second coupling cycle using fresh reagents.

Protocol 2: Acid-Catalyzed N-Boc Deprotection

The Boc group is cleaved via acid-catalyzed formation of a tert-butyl cation, which subsequently decarboxylates to yield the free amine.

-

Preparation: Prepare a cleavage cocktail consisting of 50% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM) (v/v) 1.

-

Cleavage: Add the cocktail to the Boc-protected compound. (If performing this in solution-phase, cool the flask to 0 °C prior to addition to control the exothermic protonation step, then allow it to warm to room temperature).

-

Reaction: Agitate for 30 to 60 minutes. The evolution of CO2 gas indicates an active reaction.

-

Isolation: Remove the volatiles under reduced pressure. Precipitate the resulting secondary amine trifluoroacetate salt by adding cold diethyl ether, followed by centrifugation.

-

System Validation: Analyze the isolated product via LC-MS. A successful deprotection is validated by a mass shift of exactly -100 Da (loss of the Boc group) and the absence of the starting material peak.

Logical sequence for Solid-Phase Peptide Synthesis utilizing N-Boc-3-isopropylamino-propionic acid.

References

- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)

- Complement pathway modulators and uses thereof (US9452990B2)

- Polo-Like Kinase Inhibitors (US20090291938A1 / WO2009067547A1)

- Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides: Structure–Activity Relationship and Target Identification Studies Journal of Medicinal Chemistry - ACS Publications URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US9452990B2 - Complement pathway modulators and uses thereof - Google Patents [patents.google.com]

- 3. ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2-ethyl-2-methylpropanoate - CAS号 1157849-56-3 - 摩熵化学 [molaid.com]

- 4. pubs.acs.org [pubs.acs.org]

Discovery and synthesis of N-Boc protected beta-amino acids

Discovery and Synthesis of N-Boc Protected β -Amino Acids: A Technical Guide to Peptidomimetic Building Blocks

Executive Summary: The Strategic Value of β -Amino Acids

In the landscape of modern drug discovery, β -amino acids have emerged as transformative building blocks. By introducing an additional methylene carbon between the amino and carboxyl termini, these molecules generate peptidomimetics with exceptional resistance to proteolytic degradation[1]. When incorporated into therapeutic sequences, they form highly stable, predictable secondary structures—such as β -peptidic helices, turns, and sheets—that mimic natural protein interfaces while evading enzymatic cleavage[2].

For the synthetic chemist, the N-Boc (tert-butyloxycarbonyl) protecting group remains the industry standard for handling these amino acids. It offers robust orthogonality, ensuring that complex peptide chains can be synthesized and modified without unintended side reactions[3].

Mechanistic Rationale: The N-Boc Advantage

The selection of the N-Boc group over other protecting groups (like Fmoc or Cbz) is a deliberate choice grounded in electronic and steric causality:

-

Steric Shielding & Base Stability: The bulky tert-butyl group sterically shields the carbamate carbonyl from nucleophilic attack. This renders the N-Boc group completely stable to basic conditions (e.g., piperidine, saponification) and nucleophiles (e.g., Grignard reagents, amines)[4].

-

Orthogonal Acidolysis: N-Boc deprotection is strictly acid-catalyzed. It relies on the formation of a highly stable tert-butyl cation, driven by the cleavage of the C-O bond in the presence of strong acids like Trifluoroacetic acid (TFA) or HCl in dioxane. This allows for orthogonal solid-phase peptide synthesis (SPPS) strategies where Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups can be selectively removed without disturbing the Boc protection[3].

Diagram: Orthogonal deprotection logic for N-protected amino acids.

Discovery and Synthetic Strategies

The discovery and scale-up of enantiopure β -amino acids rely on three primary synthetic pillars:

-

Arndt-Eistert Homologation (The Gold Standard): This classic method converts readily available, enantiopure N-Boc- α -amino acids into their corresponding β3 -amino acids[5][6]. The reaction proceeds via a diazoketone intermediate, followed by a Wolff rearrangement. Crucially, the migrating chiral center is unaffected, ensuring complete retention of stereochemistry[3]. Recent process chemistry advances have adapted this to continuous flow photochemistry to mitigate the explosive hazards of diazomethane[7].

-

Asymmetric Hydrogenation: For large-scale pharmaceutical manufacturing, the Rhodium or Ruthenium-catalyzed asymmetric hydrogenation of N-Boc- β -amino acrylates is preferred. Chiral ligands (e.g., BINAP, DuPhos) direct the hydride delivery, achieving >99% enantiomeric excess (ee)[8].

-

Enantioselective Mannich Reactions: Organocatalyzed or metal-catalyzed additions of enolates to N-Boc imines provide direct access to α,β -disubstituted β -amino acids, allowing for dense functionalization[4].

Quantitative Comparison of Synthetic Methods

Table 1: Evaluation of primary synthetic routes for N-Boc β -amino acids.

| Synthetic Method | Typical Yield | Enantiomeric Excess (ee) | Scalability | Atom Economy | Primary Use Case |

| Arndt-Eistert Homologation | 75 - 90% | >99% (Retention) | Moderate | Low | Discovery chemistry, diverse side-chains |

| Asymmetric Hydrogenation | 90 - 98% | 95 - 99% | High | High | Process chemistry, API manufacturing |

| Enantioselective Mannich | 60 - 85% | 85 - 98% | Moderate | Moderate | Complex α,β -disubstituted derivatives |

Self-Validating Experimental Protocol: Arndt-Eistert Homologation

Objective: Synthesis of N-Boc- β3 -homophenylalanine from N-Boc-L-phenylalanine[5]. Note from the Application Scientist: This protocol is designed as a self-validating system. Each step includes a physical or spectroscopic checkpoint to ensure the reaction is proceeding correctly before advancing, minimizing wasted time and reagents.

Step 1: Mixed Anhydride Formation

-

Procedure: Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF under argon at -15 °C. Add N-methylmorpholine (NMM, 1.1 eq) followed by dropwise addition of isobutyl chloroformate (1.1 eq). Stir for 15 minutes[5].

-

Causality: NMM acts as a non-nucleophilic base to deprotonate the carboxylic acid, while isobutyl chloroformate activates the carboxylate. The low temperature (-15 °C) is critical to prevent racemization via oxazolone formation and to stabilize the highly reactive mixed anhydride.

-

Validation Checkpoint: A white precipitate (NMM hydrochloride) will form immediately, visually confirming the activation step.

Step 2: Diazoketone Synthesis

-

Procedure: Filter the mixed anhydride solution into a freshly prepared, pre-cooled (0 °C) ethereal solution of diazomethane (excess, ~3.0 eq). Stir in the dark for 2 hours[6][7].

-

Causality: The nucleophilic carbon of diazomethane attacks the mixed anhydride. An excess of diazomethane is required to act as a base to quench the liberated HCl; otherwise, the HCl will react with the diazoketone to form a chloromethyl ketone byproduct[6].

-

Validation Checkpoint: Nitrogen gas evolution will be observed. IR spectroscopy of an aliquot will show a distinct, intense diazo peak at ~2100 cm⁻¹.

Step 3: Wolff Rearrangement

-

Procedure: Concentrate the diazoketone in vacuo (shielded from light). Dissolve in THF/H₂O. Add silver benzoate (0.1 eq) and sonicate, or irradiate with UV light (365 nm)[6][7].

-

Causality: The silver catalyst or UV light extrudes nitrogen gas, generating a highly reactive carbene. This triggers a 1,2-alkyl shift (Wolff rearrangement) to form a ketene intermediate, which is immediately trapped by water to form the N-Boc- β3 -amino acid[7].

-

Validation Checkpoint: Vigorous N₂ bubbling confirms carbene formation. TLC (n-hexane/EtOAc) will show the disappearance of the bright yellow diazoketone spot and the appearance of a highly polar acid spot (which stains blue with ninhydrin only after intense heating to cleave the Boc group).

Diagram: Step-by-step workflow of the Arndt-Eistert Homologation.

References

-

Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry (via ResearchGate).1

-

Peptides and peptidomimetics as immunomodulators. PMC.2

-

Homologation of α-Amino Acids to β-Amino Acids Using Boc2O. ResearchGate.3

-

A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem.5

-

Diazomethane and the Arndt-Eistert Homologation. Curly Arrow.6

-

Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. ACS Publications.7

-

Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chem. Soc. Rev. (ResearchGate).8

-

Enantioselective Synthesis of β-amino acids: A Review. SciSpace.4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peptides and peptidomimetics as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Curly Arrow: Diazomethane and the Arndt-Eistert Homologation [curlyarrow.blogspot.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Abstract

The tert-butyloxycarbonyl (Boc) group, a cornerstone of solid-phase peptide synthesis (SPPS), continues to be a vital tool for researchers, scientists, and drug development professionals.[1] Its application, particularly in the synthesis of complex and aggregation-prone peptides, underscores its enduring relevance in modern chemistry. This technical guide provides a comprehensive overview of the function of the Boc protecting group, its underlying chemical mechanisms, detailed experimental protocols, and a quantitative analysis of its performance and associated side reactions.[2]

The Fundamental Principle: Orthogonal Protection in Peptide Synthesis

The synthesis of a peptide with a defined sequence necessitates the strategic masking and unmasking of reactive functional groups.[3] The primary challenge is to ensure that the α-amino group of an incoming amino acid exclusively forms a peptide bond with the C-terminal carboxyl group of the growing peptide chain, without polymerizing or reacting with reactive amino acid side chains.[3][4] This control is achieved through the use of protecting groups.

An ideal protecting group strategy relies on the principle of orthogonality .[5][6] This means that different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at one site while others remain intact.[5][6] In peptide synthesis, this is primarily distinguished by the temporary protecting group for the α-amino group and the "permanent" (more stable) protecting groups for the side chains.[5]

The two dominant strategies in SPPS are based on the Boc (acid-labile) and Fmoc (base-labile) Nα-protecting groups.[7][8] The choice between them is a critical decision that dictates the entire synthetic workflow.[7]

The N-Boc Group: Chemical Properties and Rationale for Use

The N-Boc protecting group is a carbamate that renders the highly nucleophilic α-amino group inert to the coupling conditions used in peptide synthesis.[9] Its utility is defined by a precise balance of stability and controlled lability.

Key Chemical Features:

-

Acid Lability: The Boc group is easily removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[9] This contrasts with the much stronger acids, like hydrofluoric acid (HF), required to remove the benzyl-based side-chain protecting groups typically used in Boc-based SPPS.[8][10] This graduated lability is the foundation of the Boc/Bzl protection strategy.[2]

-

Base and Nucleophile Stability: N-Boc protected amino acids are exceptionally stable to basic conditions and a wide range of nucleophiles.[9][11] This orthogonality allows for the use of base-labile protecting groups elsewhere in a synthetic scheme.[11]

-

Stability to Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable during catalytic hydrogenation, offering another layer of orthogonality for complex syntheses.[9]

-

Enhanced Solubility: The lipophilic nature of the tert-butyl group often increases the solubility of amino acids in organic solvents, which can be advantageous during synthesis and purification.[9]

The Core Mechanisms: Protection and Deprotection

A thorough understanding of the reaction mechanisms for the introduction and removal of the Boc group is essential for optimizing reaction conditions and troubleshooting potential issues.

N-Boc Protection Mechanism